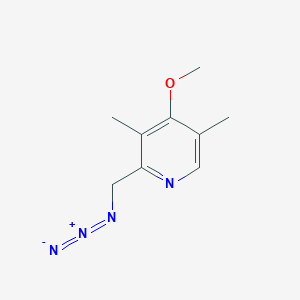

2-(叠氮甲基)-4-甲氧基-3,5-二甲基吡啶

描述

Azides, such as the azidomethyl group in the given compound, are versatile bioorthogonal reporter moieties that are commonly used for site-specific labeling and functionalization of biomolecules . The methoxy and dimethylpyridine groups suggest that this compound could have interesting chemical properties and reactivity.

Synthesis Analysis

While specific synthesis methods for this compound are not available, azides are often introduced into molecules through nucleophilic substitution reactions or diazotransfer reactions . The synthesis of similar azide-modified compounds often involves the reaction of an appropriate precursor molecule with an azide ion .Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the azide, methoxy, and dimethylpyridine groups. Azides are linear, end-to-end connected nitrogen atoms that can act as a nucleophile or electrophile. The methoxy group is an ether and is generally unreactive, while the dimethylpyridine group is a derivative of pyridine, a heterocyclic aromatic compound, which can have various effects on the molecule’s reactivity and properties .Chemical Reactions Analysis

Azides are known to participate in a variety of chemical reactions. One of the most common is the Staudinger reaction, where azides react with phosphine to form amines . Azides can also participate in cycloaddition reactions, such as the Huisgen cycloaddition, to form heterocyclic compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, azides are generally stable but can decompose explosively under certain conditions . The methoxy group could influence the compound’s polarity and solubility, while the dimethylpyridine group could affect its acidity and reactivity .科学研究应用

合成与结构分析

- 2-(叠氮甲基)-4-甲氧基-3,5-二甲基吡啶及其衍生物已用于各种合成工艺。例如,戴桂(2004 年)讨论了相关化合物 2-氯甲基-4-甲氧基-3,5-二甲基吡啶盐酸盐的合成,重点介绍了其在化学合成和结构分析中的潜力 (戴桂,2004)。

化学反应和络合物形成

- 2-(叠氮甲基)-4-甲氧基-3,5-二甲基吡啶衍生物的化学性质,例如它们的反应性和与其他化合物形成络合物的潜力,一直是研究的主题。马森等人(2018 年)探讨了各种衍生物的合成和晶体结构,表明它们在研究复杂的化学反应中很重要 (马森等人,2018)。

光环加成和光化学

- 该化合物的衍生物也已在光化学的背景下进行了研究。坂元等人(1996 年)研究了 2-烷氧基-3-氰基吡啶与甲基丙烯腈的光环加成,该领域与了解光诱导化学反应有关 (坂元等人,1996)。

核磁共振 (NMR) 研究

- 2-(叠氮甲基)-4-甲氧基-3,5-二甲基吡啶的衍生物已用于涉及 19F NMR 的研究。例如,阿姆罗拉希(2014 年)合成了氟代吡啶,包括该化合物的衍生物,用作 19F NMR pH 指示剂 (阿姆罗拉希,2014)。

发光特性

- 詹纳里等人(2009 年)的研究深入探讨了由该化合物衍生的 N,N',S,S' 蝎螯配体与 Cu(I) 配合物的发光特性,表明其在发光和发光材料相关研究中的潜力 (詹纳里等人,2009)。

作用机制

Target of Action

Azides are versatile bioorthogonal reporter moieties that are commonly used for site-specific labeling and functionalization of rna to probe its biology .

Mode of Action

They are used for site-specific labeling and functionalization of RNA to probe its structure, dynamics, and localization, with applications in diagnostics, forensics, genetic analysis, and sequencing .

Biochemical Pathways

Azides are known to be used in various biochemical pathways for site-specific labeling and functionalization of rna .

Pharmacokinetics

Pharmacokinetics generally determines the onset, duration, and intensity of a drug’s effect .

Result of Action

The synthetic ease of generating 2′-azido rna will pave the way for biotechnological applications, in particular for sirna technologies and for referencing the growing number of rna metabolic labeling approaches that rely on 2′-azido nucleosides .

Action Environment

It’s known that the presence of potentially mutagenic azido impurities in certain sartan active substances has been reported .

安全和危害

未来方向

属性

IUPAC Name |

2-(azidomethyl)-4-methoxy-3,5-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O/c1-6-4-11-8(5-12-13-10)7(2)9(6)14-3/h4H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIVWEUSKRITNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

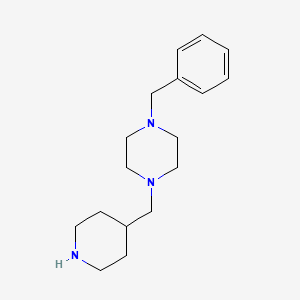

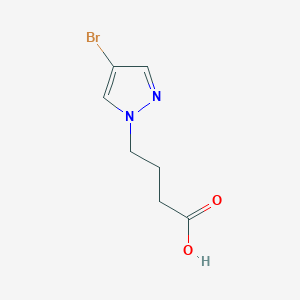

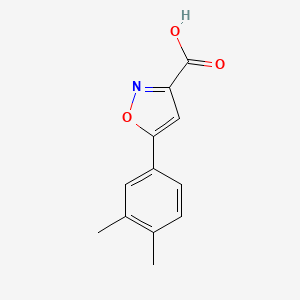

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Amino-4-(2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3038748.png)

![Bicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B3038752.png)

![6,7-difluoro-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B3038759.png)

![3-(2,4-Dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3038761.png)

![3-(4-Bromophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3038763.png)

![(E)-1-[1,1'-biphenyl]-4-yl-3-(dimethylamino)-2-buten-1-one](/img/structure/B3038766.png)

![4-Amino-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone](/img/structure/B3038768.png)

![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylic acid](/img/structure/B3038770.png)